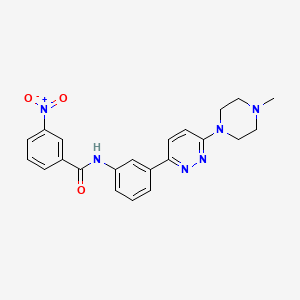

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicide Action Mechanisms

One of the prominent research areas for compounds structurally related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves their role as herbicides. Substituted pyridazinone compounds, such as those related to this chemical, have been studied for their ability to inhibit photosynthesis and the Hill reaction in plants like barley. These inhibitions are fundamental to the phytotoxicity of certain herbicides, demonstrating the potential utility of related compounds in agricultural applications (Hilton et al., 1969).

Antimicrobial and Antifungal Properties

Compounds structurally similar to this compound have been evaluated for antimicrobial and antifungal properties. For instance, certain nitrobenzamide derivatives have shown efficacy against pathogens like Mycobacterium tuberculosis, Candida spp., and Trichophyton mentagrophytes. These findings highlight the potential of related compounds in developing new antimicrobial agents (Opletalová et al., 2006).

Antineoplastic Activity

Research into the antineoplastic (anti-cancer) properties of compounds related to this compound has been conducted. For example, certain derivatives in this chemical class have shown varying degrees of antineoplastic activity against different cancer cell lines. This suggests a potential role for these compounds in cancer treatment research (Abdel-Hafez, 2007).

Mécanisme D'action

Target of Action

TCMDC-125452, also known as N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a validated drug target in malaria, offering prophylactic, transmission-blocking, and curative potential .

Mode of Action

The compound interacts with PfCLK3 by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125452 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the parasite.

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation machinery of the malaria parasite. Malaria parasites contain three translational compartments: the cytoplasm, apicoplast, and mitochondrion, of which the latter two are of the prokaryotic type . By inhibiting PfCLK3, TCMDC-125452 disrupts the protein translation process, affecting the parasite’s ability to synthesize proteins necessary for its survival and replication.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The inhibition of PfCLK3 by TCMDC-125452 disrupts the protein translation process in the malaria parasite. This disruption affects the parasite’s ability to synthesize proteins necessary for its survival and replication, leading to the death of the parasite .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with certain enzymes and proteins

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXJMCHKXRVHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)